2-(4-Cyano-3-fluorophenyl)acetic acid 2-(4-Cyano-3-fluorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1097871-99-2
VCID: VC5859863
InChI: InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1CC(=O)O)F)C#N
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15

2-(4-Cyano-3-fluorophenyl)acetic acid

CAS No.: 1097871-99-2

Cat. No.: VC5859863

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15

* For research use only. Not for human or veterinary use.

2-(4-Cyano-3-fluorophenyl)acetic acid - 1097871-99-2

Specification

CAS No. 1097871-99-2
Molecular Formula C9H6FNO2
Molecular Weight 179.15
IUPAC Name 2-(4-cyano-3-fluorophenyl)acetic acid
Standard InChI InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)
Standard InChI Key CUYMMXTVNSUGSD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CC(=O)O)F)C#N

Introduction

Chemical Characterization and Structural Properties

Molecular Identity and Nomenclature

2-(4-Cyano-3-fluorophenyl)acetic acid (IUPAC name: 2-(3-fluoro-4-cyanophenyl)acetic acid) has the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . Its structure consists of a phenyl ring substituted with a fluorine atom at position 3 and a cyano group at position 4, with an acetic acid moiety attached to position 2 (Figure 1). The compound’s SMILES notation, C1=CC(=C(C=C1CC(=O)O)F)C#N, encodes this arrangement .

Physicochemical Properties

The compound’s density, melting point, and solubility remain under investigation, but analogs such as 2-(4-chloro-3-fluorophenyl)acetic acid (MW 188.59 g/mol) exhibit solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Comparative data suggest that the cyano group’s electron-withdrawing nature enhances acidity relative to non-cyano analogs, with an estimated pKa of ~2.5–3.0 for the carboxylic acid group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆FNO₂
Molecular Weight179.15 g/mol
IUPAC Name2-(3-fluoro-4-cyanophenyl)acetic acid
SMILESC1=CC(=C(C=C1CC(=O)O)F)C#N

Synthetic Methodologies

Multi-Step Synthesis from Halogenated Precursors

A patented route for synthesizing the related compound 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid provides a adaptable framework . The process involves:

  • Iodination: Reaction of a brominated precursor with N-iodosuccinimide in concentrated sulfuric acid at 28–35°C to introduce iodine.

  • Esterification: Treatment with methanol and sulfuric acid to form the methyl ester intermediate.

  • Cyanation: Palladium-catalyzed substitution using zinc cyanide in DMF under nitrogen protection.

  • Hydrolysis: Saponification with lithium hydroxide in THF to yield the final carboxylic acid .

Adapting this protocol, substituting the bromine precursor with a fluoro-cyano intermediate could yield 2-(4-cyano-3-fluorophenyl)acetic acid. Example 2 of the patent achieved an 87.11% yield for a similar compound, suggesting high efficiency .

Ester Derivatives and Their Role

The methyl ester derivative, methyl 2-(4-cyano-3-fluorophenyl)acetate (C₁₀H₈FNO₂, MW 193.17 g/mol), serves as a key intermediate . Esterification protects the carboxylic acid group during synthetic steps, enabling subsequent functionalization. Hydrolysis of this ester under basic conditions (e.g., LiOH) regenerates the free acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR of the methyl ester derivative (CDCl₃) would show:

  • Aromatic protons: Doublets and triplets between δ 7.2–8.1 ppm (integration for 3H).

  • Methoxy group: Singlet at δ 3.7 ppm (3H).

  • Acetic acid CH₂: Singlet at δ 3.6 ppm (2H) .

For the free acid, the carboxylic acid proton appears as a broad singlet at δ 12–13 ppm in DMSO-d₆ .

UV-Vis Spectroscopy

The cyano group’s n→π* transition typically absorbs at ~270–290 nm, while the carboxylic acid moiety contributes a weaker band near 210 nm .

Computational and Electronic Properties

Density Functional Theory (DFT) Analysis

DFT studies on analogous compounds predict:

  • HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the cyano and carboxylic oxygen atoms, favoring nucleophilic attacks at the cyano group .

Fukui Function and Reactivity

Fukui indices suggest the cyano group’s carbon is electrophilic (f⁺ = 0.15), while the fluorine atom exhibits low reactivity (f⁺ = 0.02) .

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